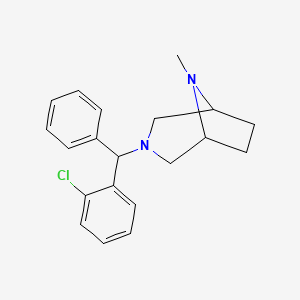
3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound known for its unique chemical structure and properties This compound features a bicyclic octane ring system with a chlorodiphenylmethyl group and a diazabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the preparation of the bicyclic octane ring system. One common method involves the reaction of a suitable precursor with o-chlorobenzyl chloride in the presence of a base, followed by cyclization to form the diazabicyclo structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-chlorophenyl)-phenylmethyl]-3-methyl-3,8-diazabicyclo[3.2.1]octane
- Isoindolinone compounds
- Tricyclic compounds
Uniqueness
Compared to similar compounds, 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane stands out due to its unique bicyclic structure and the presence of the chlorodiphenylmethyl group.
Properties
CAS No. |
63992-06-3 |
|---|---|
Molecular Formula |
C20H23ClN2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23ClN2/c1-22-16-11-12-17(22)14-23(13-16)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-10,16-17,20H,11-14H2,1H3 |
InChI Key |
RUMKATDUXZBMJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


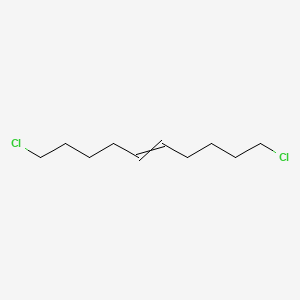
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

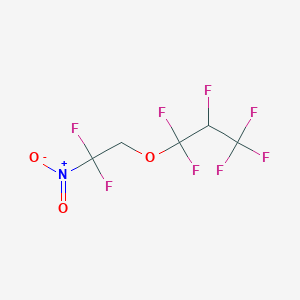
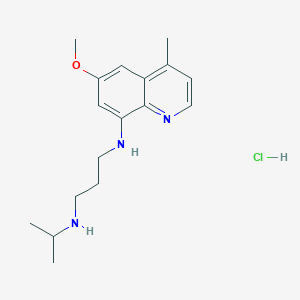
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
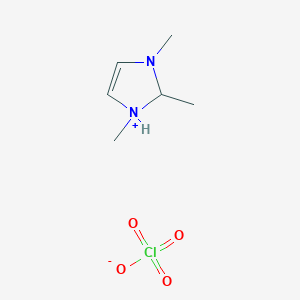
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
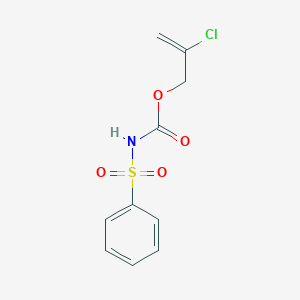
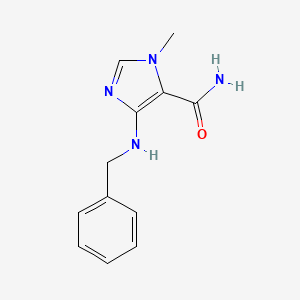
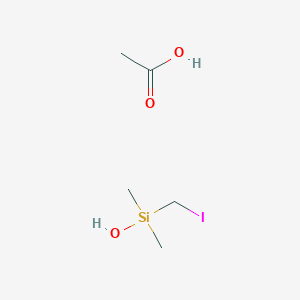
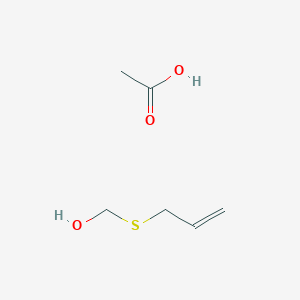
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
